Ethylarsine
Overview
Description
Ethylarsine, also known as ethylarsane, is an organoarsenic compound with the chemical formula C2H7As. It is a colorless, flammable liquid with a garlic-like odor. This compound is primarily used in the semiconductor industry and in chemical research. It is known for its toxicity and must be handled with care.
Preparation Methods
Ethylarsine can be synthesized through several methods. One common method involves the reaction of ethyl iodide with sodium arsenide. The reaction is carried out in an inert atmosphere to prevent oxidation. Another method involves the reduction of this compound oxide with hydrogen in the presence of a catalyst. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the purity of the final product.
Chemical Reactions Analysis
Ethylarsine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to this compound oxide using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: this compound oxide can be reduced back to this compound using hydrogen gas in the presence of a catalyst.
Substitution: this compound can undergo substitution reactions with halogens to form this compound halides. For example, reacting this compound with chlorine gas produces this compound chloride.
Common reagents used in these reactions include hydrogen peroxide, nitric acid, hydrogen gas, and chlorine gas. The major products formed from these reactions include this compound oxide and this compound halides.
Scientific Research Applications
Ethylarsine has several scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of other organoarsenic compounds. It is also used in the study of reaction mechanisms involving arsenic compounds.
Biology: this compound is used in biological research to study the effects of arsenic compounds on living organisms. It is also used in the development of arsenic-based drugs.
Medicine: this compound is used in the development of arsenic-based chemotherapeutic agents. It is also used in the study of arsenic poisoning and its treatment.
Industry: this compound is used in the semiconductor industry as a dopant for the production of gallium arsenide semiconductors. It is also used in the production of other electronic components.
Mechanism of Action
The mechanism of action of ethylarsine involves its interaction with cellular components, particularly proteins and enzymes. This compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This can disrupt cellular processes and lead to cell death. This compound can also generate reactive oxygen species, which can cause oxidative damage to cellular components.
Comparison with Similar Compounds
Ethylarsine is similar to other organoarsenic compounds such as mthis compound and dimthis compound. this compound is unique in its chemical structure and reactivity. Unlike mthis compound, which has a single methyl group attached to the arsenic atom, this compound has an ethyl group attached to the arsenic atom. This difference in structure leads to differences in reactivity and toxicity. This compound is also more reactive than dimthis compound, which has two methyl groups attached to the arsenic atom.
Similar compounds include:
- Mthis compound (CH3AsH2)
- Dimthis compound ((CH3)2AsH)
- Trimthis compound ((CH3)3As)
These compounds share similar chemical properties but differ in their reactivity and applications.
Properties
InChI |
InChI=1S/C2H5As/c1-2-3/h2H2,1H3 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTKYCXEDDECIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[As] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5As | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208031, DTXSID40870648 | |
Record name | Arsine, ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylarsane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593-59-9 | |
Record name | Arsine, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arsine, ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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